![molecular formula C11H14 B063118 2-Methyl-3-(2-methylphenyl)-1-propene CAS No. 188404-16-2](/img/structure/B63118.png)
2-Methyl-3-(2-methylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-3-(2-methylphenyl)-1-propene” is also known as Methaqualone . It is a synthetic sedative best known for its medical and recreational popularity in the 1970s . It’s a compound of the quinazolinone class .
Synthesis Analysis
Methaqualone and its analogues are being synthesized and distributed on the illicit market . They are designed to mimic the effects of methaqualone, existing in a legal gray area that circumvents the restrictions on controlled methaqualone .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(2-methylphenyl)-1-propene” is a bicyclic structure containing a phenyl ring bound to another six-membered ring with two nitrogen members and a ketone group bound to R 4 . In methaqualone, this structure is substituted at R 2 with a methyl group .Chemical Reactions Analysis
The pyrrolidine ring, which is a part of the structure of “2-Methyl-3-(2-methylphenyl)-1-propene”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-3-(2-methylphenyl)-1-propene” is 148.2017 . The molecular formula is C10H12O .Scientific Research Applications
Selective Hydrogenation
“2-Methyl-3-(2-methylphenyl)-1-propene” can be used in the selective hydrogenation process. The efficiency of PdZn/TixM1−xO2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied with an emphasis on the stability of the catalyst during the reaction . The catalytic parameters depend on the adsorption properties and activity of PdZn and Pd(0) active centers .
Synthesis of 2-methyl-3-phenylpropanol
“2-Methyl-3-(2-methylphenyl)-1-propene” is a carboxylic acid building block. It participates in the synthesis of 2-methyl-3-phenylpropanol . This compound is used in the production of various pharmaceuticals and fine chemicals .
Development of Urease Inhibitors
In pharmaceutical chemistry, the thiourea skeleton plays a vital role. “2-Methyl-3-(2-methylphenyl)-1-propene” can be used in the development and discovery of novel urease inhibitors .
Environmental Applications
The development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors addresses environmental problems of fine organic synthesis . This is particularly important in reducing the large quantities of reagents and byproducts .
Catalyst Stability Research
“2-Methyl-3-(2-methylphenyl)-1-propene” can be used in research related to catalyst stability. For instance, the stability of the catalyst during the reaction of hydrogenation of 2-methyl-3-butyn 2-ol was studied .
Microreactor Applications
This compound can be used in the development of thin-film nanosized bimetallic catalysts based on mesoporous pure titania and doped with zirconia, ceria, and zinc oxide, for use in microreactors .
Mechanism of Action
Target of Action
It is an analogue of methaqualone , which primarily acts as a sedative, relieving anxiety and promoting sleep . Methaqualone binds to GABA-A receptors , and it shows negligible affinity for a wide array of other potential targets, including other receptors and neurotransmitter transporters .
Mode of Action
Methaqualone, a related compound, has a diverse mechanism of action and mainly acts as a gaba a receptor modulator, leading to increased inhibitory transmission and downstream sedative effects via allosteric modulation and agonism of several gaba a r subtypes .
Biochemical Pathways
Methaqualone, a related compound, is known to interact with the gabaergic system .
Pharmacokinetics
Methaqualone, a related compound, peaks in the bloodstream within several hours, with a half-life of 20–60 hours .
Result of Action
Methaqualone, a related compound, is known to have sedative effects, relieving anxiety and promoting sleep .
Safety and Hazards
Methaqualone, which is “2-Methyl-3-(2-methylphenyl)-1-propene”, has been associated with several alarming cases of poisoning . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data .
properties
IUPAC Name |
1-methyl-2-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFFFYNJWMYRJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622319 |
Source
|
Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
188404-16-2 |
Source
|
Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.